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Introduction: The mitochondrial permeability transition pore (mPTP) is a multi-protein complex

that forms in the inner mitochondrial membrane under pathological conditions like stroke and

ischemia-reperfusion injury.[1] Its prolonged opening disrupts the mitochondrial membrane

potential, leading to mitochondrial swelling, rupture of the outer membrane, and ultimately, cell

death.[1][2] Therefore, the mPTP is a critical target in drug development for various diseases.

This document provides detailed protocols for the most common in vitro assays used to

measure mPTP opening.

I. Core Concepts and Experimental Overview
The in vitro measurement of mPTP opening typically relies on isolated mitochondria. The

general workflow involves tissue or cell homogenization, followed by differential centrifugation

to obtain a purified mitochondrial fraction.[3][4] Once isolated, these mitochondria can be

subjected to various assays that measure events downstream of mPTP opening.

The primary trigger for mPTP opening in vitro is an overload of calcium (Ca2+), often in the

presence of an inorganic phosphate (Pi) sensitizer.[5] The pore's opening is inhibited by

cyclosporin A (CsA), which acts on the regulatory component cyclophilin D (CypD).[6][7]
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Experimental Workflow
The following diagram illustrates the general workflow for isolating mitochondria and

subsequently analyzing mPTP opening using the assays detailed in this document.
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Caption: General workflow for mitochondrial isolation and mPTP analysis.
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Key Regulators of mPTP
Understanding the key regulators of the mPTP is crucial for designing experiments and

interpreting results. The pore's opening is a complex, regulated process.
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Caption: Key inducers, inhibitors, and regulators of the mPTP.

II. Experimental Protocols
Protocol 1: Calcium Retention Capacity (CRC) Assay
This is one of the most widely used methods to assess mPTP opening.[2] It measures the

amount of Ca2+ that mitochondria can sequester before the mPTP opens.[4] The opening of

the pore leads to a massive release of accumulated Ca2+ back into the medium.[8]

Principle: Isolated mitochondria are suspended in a buffer containing a Ca2+-sensitive

fluorescent dye (e.g., Calcium Green 5N). Pulses of CaCl2 are added, and the mitochondria

take up the Ca2+, causing a decrease in the extra-mitochondrial Ca2+ concentration and thus

a decrease in fluorescence. When the mPTP opens, Ca2+ is released, causing a sharp and

sustained increase in fluorescence.[8][9]

Reagents & Materials:

Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.[4]
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Assay Buffer (KCl Media): 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 5 mM glutamate, 5

mM malate, 1 mM MgCl2, and 2 µM rotenone, pH 7.4.[9][10]

Calcium Green 5N or similar Ca2+ indicator (final concentration ~0.5-1 µM).[9][11]

CaCl2 stock solution (e.g., 20 mM).[9]

Isolated mitochondria (0.4-1.0 mg/mL).[3][9]

Multi-well plate (e.g., 6-well or 96-well) compatible with a fluorescence plate reader.[8][9]

Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen dye

(e.g., 506/531 nm for Calcium Green 5N).[9]

Procedure:

Prepare the assay buffer and add the Ca2+-binding fluorescent dye to a final concentration

of 0.5 µM.[9][11]

Add 1 mL of the isolated mitochondrial suspension (0.4 mg/mL) to each well of a 6-well plate.

[9]

Incubate the plate at room temperature for 1 minute, protected from light.[9]

Place the plate in the fluorescence spectrometer and begin recording the baseline

fluorescence.

Add aliquots of the CaCl2 solution (e.g., 4 µL of 20 mM CaCl2) at regular intervals (e.g.,

every 2 minutes).[9] This introduces a known amount of Ca2+ (e.g., 200 nmol Ca2+/mg

mitochondrial protein) with each pulse.[9]

Continue adding Ca2+ pulses until a large, sustained increase in fluorescence is observed,

which indicates mPTP opening and Ca2+ release.[9]

The total amount of Ca2+ added before this massive release is the Calcium Retention

Capacity.[9]

Protocol 2: Mitochondrial Swelling Assay
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This classic assay directly measures one of the key morphological consequences of mPTP

opening: mitochondrial swelling.

Principle: The opening of the mPTP allows water and solutes to enter the mitochondrial matrix,

causing the mitochondria to swell. This swelling leads to a decrease in the light scattering of

the mitochondrial suspension, which can be measured as a decrease in absorbance at 540

nm.[12][13]

Reagents & Materials:

Assay Buffer: Same as for the CRC assay, but without the fluorescent dye.[3]

CaCl2 stock solution (e.g., 20 mM).[12]

Isolated mitochondria (0.5-1.0 mg/mL).[3]

Spectrophotometer or plate reader capable of measuring absorbance at 540 nm.[3][12]

Cuvettes or a 96-well plate.

Procedure:

Set the spectrophotometer or plate reader to 540 nm.[12]

Add the assay buffer and respiratory substrates (glutamate and malate) to a cuvette or well.

[3]

Add the isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.[3]

Record a stable baseline absorbance for a few minutes.[3]

Initiate mPTP opening by adding a single, high concentration of CaCl2 (e.g., a final

concentration of 200 µM to 500 nmol/mg protein).[3][10]

Immediately begin recording the decrease in absorbance at 540 nm at regular intervals (e.g.,

every 3-30 seconds) for 10-20 minutes.[3][12]

A decrease in absorbance indicates mitochondrial swelling.[3]
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Protocol 3: Calcein-AM/Cobalt Chloride Assay
This assay provides a more direct assessment of inner mitochondrial membrane permeability in

living cells or isolated mitochondria.[14][15]

Principle: Cells or mitochondria are loaded with Calcein-AM, a membrane-permeable dye.

Inside, esterases cleave it to the membrane-impermeable Calcein, which fluoresces brightly

green.[14][16] Cobalt chloride (CoCl2) is then added to the external buffer. CoCl2 is a quencher

of Calcein fluorescence but cannot cross an intact inner mitochondrial membrane.[15] If the

mPTP is closed, the mitochondrial fluorescence remains high while the cytosolic fluorescence

is quenched.[16] Upon mPTP opening, CoCl2 enters the mitochondrial matrix and quenches

the Calcein fluorescence, leading to a decrease in the mitochondrial signal.[16][17]

Reagents & Materials:

Calcein-AM (stock solution in DMSO).[14]

Cobalt Chloride (CoCl2) solution.[14]

Assay Buffer (e.g., HBSS with calcium and magnesium).[18]

Ionomycin (as a positive control to induce Ca2+ influx and mPTP opening).[14]

Fluorescence microscope or flow cytometer with filters for FITC (for Calcein).[18]

Procedure (for adherent cells):

Culture cells on a suitable plate or chamber slide for microscopy.

Prepare a Calcein AM staining solution (e.g., 1 µM Calcein AM in assay buffer).[14]

Incubate cells with the Calcein AM solution for 15-30 minutes at 37°C.

Prepare a fluorescence quenching solution containing CoCl2 (e.g., 1 mM) in the assay

buffer.[16]

Wash the cells and add the quenching solution. The fluorescence in the cytoplasm should be

quenched, leaving the mitochondria fluorescent.
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Acquire baseline images of mitochondrial fluorescence.

Add the stimulus of interest (e.g., a Ca2+ ionophore like ionomycin) to induce mPTP

opening.[16]

Monitor the decrease in mitochondrial fluorescence over time. A loss of fluorescence

indicates mPTP opening.[15][17]

III. Data Presentation and Comparison
The choice of assay depends on the specific research question, available equipment, and

whether the experiment is performed on isolated mitochondria or intact cells.
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IV. Troubleshooting and Considerations
Mitochondrial Quality: The health of the isolated mitochondria is paramount. Always keep

samples on ice and use freshly prepared buffers.[3] Poor quality mitochondria may exhibit

premature mPTP opening.

Buffer Composition: The presence of respiratory substrates (like glutamate and malate) is

necessary to energize the mitochondria and enable Ca2+ uptake.[3] EGTA is included in
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isolation buffers to chelate Ca2+ but should be at a low concentration in the final assay

buffer.[4]

Controls: Always include a positive control (e.g., a high concentration of Ca2+) and a

negative control (inhibitor like Cyclosporin A) to validate that the observed effect is indeed

due to mPTP opening.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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